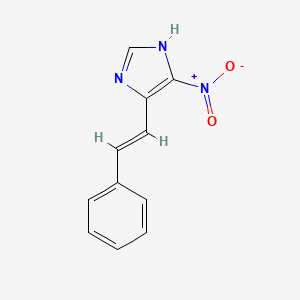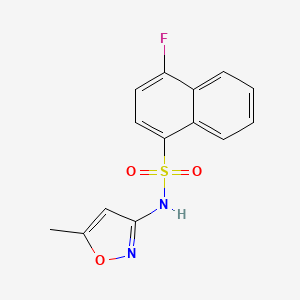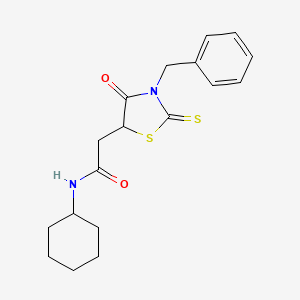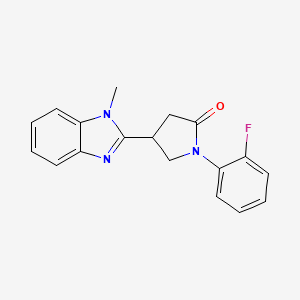![molecular formula C21H21N5O6 B11055425 1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11055425.png)
1-(1,3-Benzodioxol-5-yl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-3-{[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzodioxole ring, a nitropyridyl group, and a piperidyl amino group attached to a dihydropyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-{[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and nitropyridyl intermediates, followed by their coupling with a piperidyl amine and subsequent cyclization to form the dihydropyrrole-dione core. Common reagents and conditions include:
Reagents: Benzodioxole derivatives, nitropyridyl halides, piperidyl amines, and cyclization agents.
Conditions: Solvent systems such as dichloromethane or ethanol, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YL)-3-{[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Cyclization: Acid or base catalysts, heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-nitroethene
- 1-(1,3-Benzodioxol-5-yl)-3-aminopropane
- 1-(5-Nitro-2-pyridyl)-4-piperidinol
Uniqueness
1-(1,3-BENZODIOXOL-5-YL)-3-{[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups, which may confer specific reactivity and biological activity not seen in similar compounds. Its structural complexity also allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C21H21N5O6 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N5O6/c27-20-10-16(21(28)25(20)14-1-3-17-18(9-14)32-12-31-17)23-13-5-7-24(8-6-13)19-4-2-15(11-22-19)26(29)30/h1-4,9,11,13,16,23H,5-8,10,12H2 |
InChI Key |
YSNXEFYCNYWGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C5=NC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11055345.png)

![Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055358.png)

![4-(3,4-Dihydroxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11055367.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055374.png)
![1-Ethyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11055378.png)
![10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11055386.png)
![3-(4-chlorophenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055393.png)


![4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol](/img/structure/B11055404.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B11055410.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
